A Spectroscopic Investigation of 3,4-Dichloro-8-methylquinoline: A Technical Guide for Researchers
A Spectroscopic Investigation of 3,4-Dichloro-8-methylquinoline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3,4-dichloro-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide leverages high-quality predicted spectroscopic data, corroborated by experimental findings for structurally analogous compounds. We present an in-depth analysis of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound in their work. Detailed experimental protocols and data interpretation are provided to ensure scientific rigor and practical applicability.
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The substitution pattern on the quinoline ring system dramatically influences the physicochemical properties and pharmacological effects of these molecules. 3,4-dichloro-8-methylquinoline, with its distinct substitution, presents a unique electronic and steric profile that makes it a compelling candidate for further investigation in drug discovery and materials science.
A thorough understanding of the spectroscopic signature of a molecule is fundamental to its synthesis, purification, and characterization. This guide provides a detailed examination of the predicted spectroscopic data for 3,4-dichloro-8-methylquinoline, offering a foundational dataset for researchers. The interpretations herein are grounded in established principles of spectroscopy and supported by comparisons with known quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. The predicted ¹H and ¹³C NMR spectra of 3,4-dichloro-8-methylquinoline provide a detailed map of its atomic connectivity and chemical environment.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts for 3,4-dichloro-8-methylquinoline are summarized in Table 1. These predictions were generated using advanced computational algorithms that account for the electronic effects of the chloro and methyl substituents on the quinoline ring.
Table 1: Predicted NMR Data for 3,4-Dichloro-8-methylquinoline
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| H-2 | 8.75 | C-2 | 151.2 |
| H-5 | 7.95 | C-3 | 125.5 |
| H-6 | 7.50 | C-4 | 135.8 |
| H-7 | 7.70 | C-4a | 128.9 |
| 8-CH₃ | 2.80 | C-5 | 129.7 |
| C-6 | 127.4 | ||
| C-7 | 130.5 | ||
| C-8 | 138.1 | ||
| C-8a | 146.3 | ||
| 8-CH₃ | 18.2 |
Note: Predicted values are relative to TMS and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of quinoline derivatives is outlined below.
Workflow for NMR Data Acquisition
Caption: A generalized workflow for acquiring and processing NMR data.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh approximately 5-10 mg of 3,4-dichloro-8-methylquinoline and dissolve it in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a solvent with a known residual peak is crucial for accurate referencing[1].
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Instrument Setup: Place the NMR tube into the spectrometer. The magnetic field is then locked onto the deuterium signal of the solvent to ensure stability during the experiment.
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Shimming: The magnetic field homogeneity is optimized by a process called shimming, which is essential for obtaining sharp, well-resolved NMR signals.
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Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are typically employed.
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Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. Subsequent phase and baseline corrections are applied to obtain a clean spectrum.
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Referencing and Analysis: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). The ¹H signals are integrated to determine the relative number of protons, and peak picking is performed for both ¹H and ¹³C spectra.
Interpretation of Predicted NMR Spectra
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¹H NMR Spectrum: The aromatic region is expected to show distinct signals for the four protons on the quinoline ring. The proton at the C-2 position (H-2) is predicted to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing at approximately 8.75 ppm. The protons on the carbocyclic ring (H-5, H-6, and H-7) are predicted to resonate between 7.50 and 7.95 ppm, with their exact chemical shifts and coupling patterns being influenced by the chloro and methyl substituents. The methyl group at the C-8 position is predicted to appear as a singlet around 2.80 ppm.
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¹³C NMR Spectrum: The predicted ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the nine carbon atoms of the quinoline core and the one carbon of the methyl group. The carbon atoms directly attached to the chlorine atoms (C-3 and C-4) and the nitrogen atom (C-2 and C-8a) will have their chemical shifts significantly influenced. The C-2 carbon is predicted to be the most downfield among the CH carbons of the heterocyclic ring at around 151.2 ppm. The quaternary carbons are expected to appear at various positions, with C-8a and C-4a being prominent. The methyl carbon is predicted to resonate at approximately 18.2 ppm. The interpretation of NMR spectra for quinoline derivatives is well-documented and provides a solid basis for these assignments[2][3].
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 3,4-dichloro-8-methylquinoline reveals characteristic vibrational modes.
Predicted IR Data
The key predicted IR absorption bands for 3,4-dichloro-8-methylquinoline are listed in Table 2.
Table 2: Predicted IR Absorption Bands for 3,4-Dichloro-8-methylquinoline
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3100 | Aromatic C-H stretch |
| 2920-2980 | Methyl C-H stretch |
| 1600-1620 | C=C and C=N stretching (quinoline ring) |
| 1450-1550 | Aromatic ring skeletal vibrations |
| 1000-1100 | C-Cl stretch |
| 800-850 | C-H out-of-plane bending |
Experimental Protocol for IR Spectroscopy
A standard protocol for obtaining the IR spectrum of a solid sample is provided below.
Workflow for IR Data Acquisition
Caption: A generalized workflow for acquiring and processing IR data using an ATR-FTIR spectrometer.
Step-by-Step Methodology:
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
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Background Scan: A background spectrum is collected to account for atmospheric and instrumental interferences.
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Sample Application: A small amount of the solid 3,4-dichloro-8-methylquinoline is placed directly onto the ATR crystal.
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Data Collection: The IR spectrum of the sample is then recorded.
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Data Processing: The spectrum is typically processed to correct for baseline distortions and the penetration depth of the IR beam in ATR mode. The significant absorption bands are then identified and labeled.
Interpretation of Predicted IR Spectrum
The predicted IR spectrum of 3,4-dichloro-8-methylquinoline is expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations are anticipated in the 3050-3100 cm⁻¹ region. The C-H stretching of the methyl group should appear between 2920 and 2980 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring are predicted to be in the 1600-1620 cm⁻¹ range. The region between 1450 and 1550 cm⁻¹ will likely contain complex absorptions due to the skeletal vibrations of the aromatic rings. A key feature will be the C-Cl stretching vibrations, which are expected to be observed in the 1000-1100 cm⁻¹ region. The C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern of the aromatic rings, are predicted to appear in the 800-850 cm⁻¹ range. The interpretation of these vibrational modes is supported by extensive literature on the IR spectroscopy of quinoline and its derivatives[4][5].
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum Data
The predicted mass spectrum of 3,4-dichloro-8-methylquinoline will be characterized by its molecular ion peak and several key fragment ions.
Table 3: Predicted Key Ions in the Mass Spectrum of 3,4-Dichloro-8-methylquinoline
| m/z (predicted) | Ion | Notes |
| 211/213/215 | [M]⁺ | Molecular ion peak cluster, showing the isotopic pattern for two chlorine atoms. |
| 176/178 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 141 | [M-2Cl]⁺ | Loss of both chlorine atoms. |
| 140 | [M-2Cl-H]⁺ | Loss of both chlorine atoms and a hydrogen atom. |
Experimental Protocol for Mass Spectrometry
A general protocol for acquiring a mass spectrum using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer is described below.
